4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine
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Overview
Description
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chloro substituent at the 4-position and a methoxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the thiazolo[4,5-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: It is used in studies to understand the interactions between thiazolo[4,5-c]pyridine derivatives and biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar structure but differ in the position of the thiazole ring fusion.
Thiazolo[5,4-b]pyridines: Another class of compounds with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxymethyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Biological Activity
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a heterocyclic compound notable for its thiazolo and pyridine ring systems. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure
The chemical structure of this compound features:
- A chloro group at the 4-position.
- A methoxymethyl group at the 2-position.
This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyridine structures have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives demonstrated greater efficacy than traditional antibiotics like ampicillin and streptomycin .
Compound Name | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Thiazole derivative A | 0.9 | Antifungal |
Thiazole derivative B | 3.9 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, it has been noted for its inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and U-87 (glioblastoma). The compound's IC50 values indicate significant cytotoxicity against these cell lines .
In a recent study, the compound was found to influence the mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival .
Enzyme Inhibition
The compound exhibits inhibitory activity against specific enzymes relevant in cancer treatment. For example, it has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a critical role in the regulation of gene expression associated with cancer progression. The selectivity of this compound towards HDAC6 over other isoforms has been emphasized in recent research .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against S. aureus topoisomerase IV, revealing that some derivatives exhibited low MIC values (0.012 µg/mL), indicating strong antibacterial activity while being non-toxic to human liver cells (HepG2) .
- Cytotoxicity in Cancer Cells : Another investigation assessed the effects of several thiazole derivatives on cancer cell viability using the MTT assay. The findings indicated that certain compounds led to a significant decrease in cell viability with IC50 values as low as 39.2 µM against MDA-MB-231 cells .
Properties
Molecular Formula |
C8H7ClN2OS |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
4-chloro-2-(methoxymethyl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-6-11-7-5(13-6)2-3-10-8(7)9/h2-3H,4H2,1H3 |
InChI Key |
FENKVFUVDQNQIO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(S1)C=CN=C2Cl |
Origin of Product |
United States |
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